3-(4-bromophenyl)-7-diethylamino-chromen-2-one
Description
3-(4-Bromophenyl)-7-diethylamino-chromen-2-one is a coumarin derivative featuring a 4-bromophenyl substituent at position 3 and a diethylamino group at position 6. Coumarins are aromatic heterocyclic compounds with a benzopyrone backbone, widely studied for their fluorescence properties, biological activities (e.g., antimicrobial, anticancer), and applications in materials science.
Properties
IUPAC Name |
3-(4-bromophenyl)-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-3-21(4-2)16-10-7-14-11-17(19(22)23-18(14)12-16)13-5-8-15(20)9-6-13/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVLYRTYPQEVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-7-diethylamino-chromen-2-one typically involves the condensation of 4-bromobenzaldehyde with diethylaminoacetophenone in the presence of a base, followed by cyclization to form the chromenone ring. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-(4-bromophenyl)-7-diethylamino-chromen-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-7-diethylamino-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce dihydro derivatives, and substitution can introduce various functional groups to the bromophenyl moiety.
Scientific Research Applications
3-(4-bromophenyl)-7-diethylamino-chromen-2-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-7-diethylamino-chromen-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Electronic Modifications
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The diethylamino group in the target compound likely enhances fluorescence quantum yield compared to unsubstituted (IM2) or hydroxy-substituted (IM3) analogs due to increased electron density on the coumarin core .
- Hydrogen Bonding: Hydroxy or sulfonyl groups (e.g., in IM3 and ) facilitate intermolecular hydrogen bonding, whereas diethylamino groups may prioritize hydrophobic interactions .
Crystallographic and Intermolecular Interactions
- 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-chromen-5(6H)-one (): The bromophenyl ring is nearly perpendicular to the coumarin core (dihedral angle ~89°), minimizing steric hindrance. Intramolecular N–H⋯O hydrogen bonds form S(6) ring motifs, while intermolecular interactions stabilize hexagonal crystal packing .
Biological Activity
3-(4-Bromophenyl)-7-diethylamino-chromen-2-one, a compound belonging to the coumarin family, exhibits a wide range of biological activities. Coumarins are known for their therapeutic potential, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, biochemical properties, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H20BrN2O2
- Molecular Weight : 404.29 g/mol
- CAS Number : 1256259-14-9
The biological activity of 3-(4-bromophenyl)-7-diethylamino-chromen-2-one primarily involves interactions with various biomolecules. The compound is known to:
- Inhibit Enzymatic Activity : It can act as an inhibitor for several enzymes, including proteases, by binding to their active sites.
- Generate Reactive Oxygen Species (ROS) : Interaction with metal ions leads to ROS production, affecting cellular redox balance and signaling pathways.
- Modulate Cellular Processes : It influences cell signaling pathways and gene expression, impacting cellular metabolism and function.
Anticancer Activity
Research indicates that coumarin derivatives exhibit significant anticancer properties. The presence of the bromophenyl group enhances the cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with similar structures inhibited cell proliferation through apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has shown promising antibacterial properties. Coumarin derivatives have been evaluated for their efficacy against several bacterial strains, with results indicating substantial inhibition of bacterial growth .
Antioxidant Properties
3-(4-Bromophenyl)-7-diethylamino-chromen-2-one exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. This property is crucial for protecting cells from damage caused by oxidative agents .
Case Studies and Research Findings
Applications in Medicinal Chemistry
Due to its diverse biological activities, 3-(4-bromophenyl)-7-diethylamino-chromen-2-one is being explored for various applications:
- Fluorescent Probes : The compound's fluorescent properties allow its use in biological imaging and fluorescence microscopy.
- Drug Development : Its anticancer and antimicrobial activities make it a candidate for new therapeutic agents.
- Chemical Biology : Used in studying enzyme activities and protein interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
